molecular formula C6H7NO2 B040663 3,5-Dioxohexanenitrile CAS No. 115706-49-5

3,5-Dioxohexanenitrile

Cat. No.: B040663
CAS No.: 115706-49-5
M. Wt: 125.13 g/mol
InChI Key: JXGITHNUJLZQOE-UHFFFAOYSA-N
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Description

3,5-Dioxohexanenitrile (C₆H₇NO₂) is an aliphatic nitrile characterized by two ketone groups at the 3- and 5-positions of a hexane backbone.

Properties

CAS No.

115706-49-5

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

3,5-dioxohexanenitrile

InChI

InChI=1S/C6H7NO2/c1-5(8)4-6(9)2-3-7/h2,4H2,1H3

InChI Key

JXGITHNUJLZQOE-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)CC#N

Canonical SMILES

CC(=O)CC(=O)CC#N

Synonyms

Hexanenitrile, 3,5-dioxo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Structural Similarities

The following compounds share functional or structural similarities with 3,5-dioxohexanenitrile:

Compound Name Structure/Functional Groups Key Properties/Applications Reference
5,5-Dimethylhexanenitrile Aliphatic nitrile with branched alkyl groups Hydrophobic; used in organic synthesis
3,5-Dichloro-2-hydroxybenzonitrile Aromatic nitrile with Cl and OH substituents High polarity; agrochemical intermediate
3-Chloro-4-hydroxy-5-methylbenzonitrile Aromatic nitrile with mixed substituents Bioactive; pharmaceutical applications

Reactivity and Chemical Behavior

  • This compound: The dual ketone groups increase acidity at α-hydrogens, promoting keto-enol tautomerism and nucleophilic attack. The nitrile group may participate in coordination chemistry, similar to nickel(II) complexes observed in salicylaldehyde-derived nitriles .
  • 5,5-Dimethylhexanenitrile : Lacks electron-withdrawing groups, resulting in lower polarity and reduced reactivity toward nucleophiles. Primarily used as a solvent or intermediate in hydrophobic syntheses .
  • Aromatic Benzonitriles (e.g., 3,5-Dichloro-2-hydroxybenzonitrile) : Electron-withdrawing Cl and OH groups enhance acidity and stabilize resonance structures, making them suitable for binding biomolecules (e.g., DNA or proteins) , akin to nickel(II) coordination compounds in .

Key Research Findings and Data Gaps

  • Coordination Chemistry : Nickel(II) complexes with nitrile-bearing ligands (e.g., 3,5-dibromo-salicylaldehyde) show strong DNA and protein interactions , suggesting that this compound could form similar metal complexes.
  • Structural Similarity : Aromatic nitriles with similarity scores >0.95 (e.g., 3,5-dichloro-2-hydroxybenzonitrile) share electronic profiles with this compound, though their aromaticity introduces distinct reactivity .
  • Data Limitations : Direct experimental data on this compound’s synthesis, stability, and applications are absent in the provided evidence. Further studies are required to validate its comparative behavior.

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